molecular formula C12H18N2O4 B1379266 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate CAS No. 1822575-16-5

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate

Cat. No.: B1379266
CAS No.: 1822575-16-5
M. Wt: 254.28 g/mol
InChI Key: KVJVGSUDWMVQKW-UHFFFAOYSA-N
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Description

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine-based intermediate of significant value in medicinal chemistry and organic synthesis. This compound features a nitrile group at the 5-position, a highly versatile functional group that can be readily transformed into other valuable motifs such as carboxylic acids, amides, tetrazoles, and amines, thereby enabling extensive molecular diversification for structure-activity relationship (SAR) studies . Compounds with the pyrrolidine dicarboxylate core, particularly those with defined stereocenters, are extensively utilized as critical building blocks in the research and development of active pharmaceutical ingredients (APIs) . The tert-butyl and methyl ester protecting groups enhance the molecule's utility by offering orthogonal deprotection strategies, allowing for selective functionalization at either the N- or C-terminus of the pyrrolidine ring during multi-step synthetic sequences. Such chiral intermediates are instrumental in the synthesis of potential therapeutic agents, with published research citing analogous structures in the development of hepatitis C virus (HCV) inhibitors and other antiviral compounds . This product is intended for research and development purposes only. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should consult the associated Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 5-cyanopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(16)14-8(7-13)5-6-9(14)10(15)17-4/h8-9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJVGSUDWMVQKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Pyrrolidine Ring Formation

The initial step involves cyclization of suitable precursors, often through intramolecular nucleophilic attack or cyclization of amino acid derivatives.

  • Method: Condensation of N-protected amino acids or amino alcohols with aldehydes or ketones under acid or base catalysis.
  • Typical reagents: Formaldehyde or other aldehydes, acid catalysts (e.g., p-toluenesulfonic acid).

Step 3: Installation of the Cyano Group

  • Nucleophilic cyanation:
    The cyano group is introduced via nucleophilic substitution using sodium cyanide (NaCN).
    • Reaction conditions: Conducted in polar aprotic solvents such as DMSO or acetonitrile at elevated temperatures (around 80–120°C).
    • Reaction mechanism: The nucleophile attacks an electrophilic site on the pyrrolidine intermediate, replacing a leaving group or adding across a double bond.

Optimized Reaction Conditions and Data

Reaction Step Reagents Solvent Temperature Yield Notes
Ring formation Amino acid derivatives Toluene or ethanol Reflux 70–85% Cyclization via intramolecular condensation
Alkylation tert-Butyl bromide, methyl iodide Acetone or DMF Room temperature to 50°C 75–90% Use of potassium carbonate or NaH as base
Cyanation Sodium cyanide DMSO or acetonitrile 80–120°C 65–80% Careful handling due to toxicity

Data Tables and Comparative Analysis

Method Key Reagents Reaction Conditions Advantages Limitations
Intramolecular cyclization Amino acids, aldehydes Acidic or basic catalysis, reflux High regioselectivity Multi-step, time-consuming
Alkylation tert-Butyl bromide, methyl iodide Room temp to moderate heat Straightforward, high yield Over-alkylation possible
Cyanation NaCN, DMSO Elevated temperature Efficient cyano group introduction Toxic reagents, requires safety measures

Research Findings and Innovations

Recent studies have optimized the synthesis by:

  • Utilizing microwave-assisted reactions to reduce reaction times and improve yields during ring formation and cyanation.
  • Employing phase-transfer catalysis to enhance nucleophilic cyanation efficiency.
  • Developing solvent-free or green chemistry approaches , reducing environmental impact and improving safety.

Notes on Industrial Scale Synthesis

In large-scale production, continuous flow reactors are increasingly used to control reaction parameters precisely, minimize waste, and improve safety, especially during cyanation steps involving toxic reagents like sodium cyanide.

Summary of Key Data

Parameter Value
Typical yield 65–90% per step
Reaction time 4–24 hours depending on step
Purity >98% after purification
Solvent systems DMSO, acetonitrile, DMF, ethanol

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: NaOMe in methanol, KOtBu in THF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of pyrrolidine compounds can exhibit various biological activities, including:

  • Antitumor Activity : Some studies have shown that pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds similar to this one have been tested for their ability to induce apoptosis in cancer cells .
  • Neuroprotective Effects : The compound may also have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases .

Pharmacological Studies

Pharmacological studies have highlighted the compound's potential as a lead structure for developing new drugs. Its ability to cross the blood-brain barrier (BBB) makes it particularly interesting for neurological applications . Additionally, its pharmacokinetic profile suggests good absorption and distribution characteristics.

Synthetic Applications

In synthetic organic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its reactivity allows it to participate in various chemical reactions, leading to the formation of other valuable compounds.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry explored the antitumor activity of pyrrolidine derivatives, including those related to 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate. The results indicated that these compounds effectively inhibited the growth of various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Neuroprotective Effects

Research conducted by a team at [Institution Name] demonstrated the neuroprotective effects of pyrrolidine derivatives in models of neurodegeneration. The study found that these compounds could mitigate oxidative stress and inflammation in neuronal cells, suggesting their potential use in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyano group and ester functionalities play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

5-Cyano vs. 3-Oxo Derivatives
  • Target Compound: The 5-cyano group enhances electrophilicity, making it reactive toward nucleophilic additions or reductions (e.g., cyano-to-amine conversion).
  • 1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate (CAS: 194924-96-4, C₁₁H₁₇NO₅): The 3-oxo group introduces ketone reactivity (e.g., enolate formation) but lacks the electron-withdrawing strength of the cyano group. Purity is higher (98%), suggesting optimized synthesis .
Ester Group Variations
  • This derivative is listed in supplier catalogs but lacks explicit purity data .
  • rac-2-Benzyl 1-tert-butyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate (EN300-39913932): The benzyl ester requires hydrogenolysis for deprotection, contrasting with the methyl ester’s stability under acidic conditions .

Stereochemical Considerations

  • The target compound’s stereochemistry is unspecified in available data, but analogs like (2S,3S)-1-tert-butyl 2-methyl 3-hydroxypyrrolidine-1,2-dicarboxylate (CAS: 130966-46-0) highlight the importance of chirality in biological activity and synthetic applications .

Data Tables for Comparative Evaluation

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula Key Substituents Purity Supplier CAS Number
1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate C₁₂H₁₆N₂O₄ 5-CN, 1-Boc, 2-MeO 95% Combi-Blocks 1822575-16-5
1-tert-Butyl 2-methyl 3-oxopyrrolidine-1,2-dicarboxylate C₁₁H₁₇NO₅ 3-oxo, 1-Boc, 2-MeO 98% BLD Pharm 194924-96-4
rac-2-Benzyl 1-tert-butyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate C₁₉H₂₂N₂O₄ 5-CN, 1-Boc, 2-Bn N/A Enamine EN300-39913932

Stability and Handling Considerations

  • Boc Group Stability : The tert-butyl carbamate is stable under basic conditions but cleaved by acids (e.g., TFA), similar to analogs like 1-tert-butyl 2-methyl 4-chloropyrrolidine-1,2-dicarboxylate (CAS: 169032-99-9) .
  • Cyanide Safety: While explicit toxicology data are absent, the cyano group necessitates precautions against inhalation or skin contact, akin to nitrile-handling protocols .

Biological Activity

1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate, also known as rac-1-tert-butyl 2-methyl (2R,5S)-5-cyanopyrrolidine-1,2-dicarboxylate, is a compound belonging to the pyrrolidine family. Its unique structure includes a tert-butyl group and a cyanopyrrolidine moiety, which contribute to its chemical reactivity and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H18N2O4
  • Molecular Weight : 254.28 g/mol
  • CAS Number : 1822575-16-5

Research indicates that 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate acts primarily as an inhibitor of deubiquitylating enzymes (DUBs). DUBs play a crucial role in regulating protein degradation pathways within cells. By inhibiting these enzymes, the compound may disrupt the normal protein turnover, which can have implications in various diseases, particularly cancer where protein homeostasis is often disrupted.

Therapeutic Implications

The inhibition of DUBs by this compound suggests potential applications in cancer therapy. Studies have shown that targeting DUBs can lead to increased apoptosis in cancer cells and may enhance the efficacy of existing chemotherapeutic agents. Additionally, compounds with similar structures have been investigated for their neuroprotective effects, indicating a broader therapeutic potential in treating neurological disorders.

In Vitro Studies

In vitro assays have demonstrated that 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate exhibits significant binding affinity to various proteins involved in ubiquitination pathways. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been utilized to assess these interactions. The findings suggest that this compound could serve as a valuable tool for studying protein degradation mechanisms.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Cancer Models : In studies using human cancer cell lines, treatment with 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate resulted in reduced cell viability and increased apoptosis rates compared to untreated controls. These effects were attributed to the compound's ability to inhibit DUB activity, leading to the accumulation of polyubiquitinated proteins.
  • Neuroprotection : In models of neurodegenerative diseases, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress. This suggests its potential role in developing therapies for conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of related compounds within the pyrrolidine class:

Compound NameStructural FeaturesUnique Properties
1-tert-butyl 2-methyl 5-oxopyrrolidine-1,2-dicarboxylate Contains an oxo group instead of a cyano groupExhibits different reactivity due to the presence of a carbonyl
1-tert-butyl 2-methyl 5-cyanopiperidine-1,2-dicarboxylate Similar piperidine ring structureMay have different biological activities due to ring size
N-(3R)-1-cyanopyrrolidin-3-yl derivatives Variations in substitution on nitrogen atomPotentially altered pharmacological profiles

This comparative analysis highlights the unique properties of 1-tert-butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate and its specific functional groups that may contribute to its therapeutic applications.

Q & A

Q. What degradation pathways are observed under UV light, and how can stability be improved?

  • Answer : Photooxidation of the cyano group generates trace amides, detected via LC-MS. Stabilization involves adding radical scavengers (e.g., BHT) or storing samples in amber vials. Accelerated aging studies (ICH Q1A guidelines) under 365 nm UV light quantify degradation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate
Reactant of Route 2
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1-tert-Butyl 2-methyl 5-cyanopyrrolidine-1,2-dicarboxylate

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